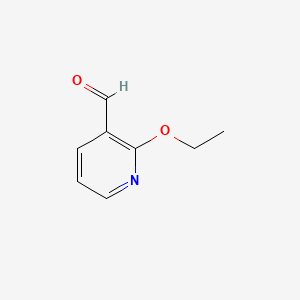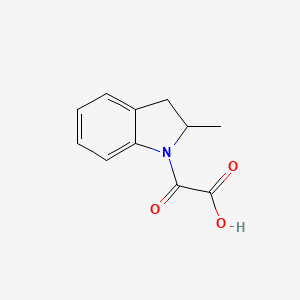
(2-甲基-2,3-二氢-1H-吲哚-1-基)(氧代)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .科学研究应用
Antiviral Applications
Indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, have shown promise in antiviral therapy. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of derivatives that can target a broad range of RNA and DNA viruses, making them valuable in the development of new antiviral drugs.
Anti-inflammatory Applications
The indole scaffold is a key feature in many anti-inflammatory agents. Indole derivatives can modulate the inflammatory response, which is crucial in treating conditions like arthritis and other chronic inflammatory diseases. The oxoacetic acid moiety in the compound may contribute to this activity by influencing key inflammatory pathways .
Anticancer Applications
Indole derivatives are known to possess anticancer properties. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The presence of the indole ring system in (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid suggests potential utility in cancer treatment, particularly in targeting specific tumor cells or pathways .
Anti-HIV Applications
Research has indicated that certain indole derivatives can be effective against HIV-1. Molecular docking studies of novel indolyl derivatives have shown potential in inhibiting the replication of the HIV-1 virus. This highlights the role of indole-based compounds in the search for new therapeutic agents against HIV .
Antioxidant Applications
The indole nucleus is associated with antioxidant activity, which is important in protecting cells from oxidative stress. This property is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders. The specific antioxidant mechanisms of (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid could be explored further for therapeutic applications .
Antimicrobial Applications
Indole derivatives have been found to exhibit antimicrobial activity against a variety of pathogens. This includes bacteria, fungi, and even some parasites. The ability to disrupt microbial cell processes makes indole-based compounds, like (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, candidates for developing new antimicrobial drugs .
Antidiabetic Applications
Some indole derivatives have shown potential in managing diabetes by influencing blood glucose levels and insulin sensitivity. The indole core structure may interact with biological targets that play a role in glucose metabolism, offering a pathway for the development of antidiabetic treatments .
Antimalarial Applications
Indole compounds have historically been used in the treatment of malaria. The indole ring system can be modified to target the malaria parasite in different stages of its life cycle. This adaptability makes indole derivatives, including (2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid, valuable in the ongoing fight against malaria .
安全和危害
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGESGOYJOOYVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649323 |
Source


|
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018295-36-7 |
Source


|
| Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

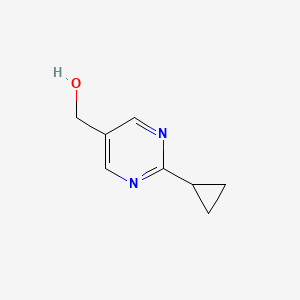


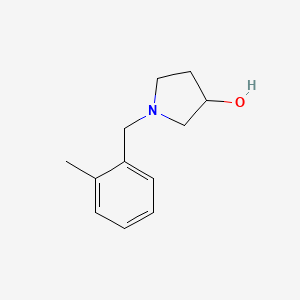
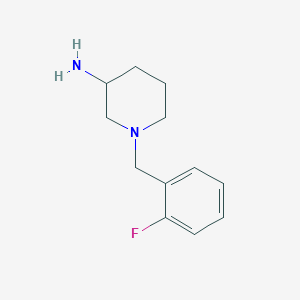
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
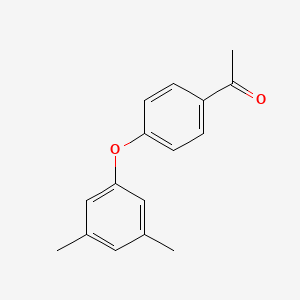

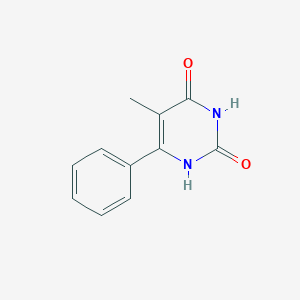

![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)


